Compound Description: This compound served as a central molecule in a study investigating cardiovascular activity. It demonstrated notable prophylactic antiarrhythmic effects in experimental models. []
Relevance: Both this compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione share a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The variations lie in the substituents at the 7-position. While the related compound possesses a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group, the target compound features an 8-(3,5-dimethyl-1H-pyrazol-1-yl) group and a propyl substituent at the 1-position. These structural similarities suggest potential for shared pharmacological properties. []
Compound Description: This derivative, modified from the previous compound, exhibited potent prophylactic antiarrhythmic activity in experimental models, showcasing its potential cardiovascular benefits. []
Relevance: Similar to the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this derivative is built upon the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The key distinction lies in the presence of a 2-morpholin-4-yl-ethylamino substituent at the 8-position and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural resemblance implies a possible overlap in their pharmacological profiles. []
Compound Description: This analog, derived from the first compound, exhibited noticeable hypotensive activity in studies, highlighting its potential for blood pressure regulation. []
Relevance: Sharing the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core with the target compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this analog differentiates itself with an 8-benzylamino substituent and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural comparison suggests the potential for similar pharmacological actions. []
Compound Description: This analog, another derivative of the first compound, showed notable hypotensive activity, suggesting potential applications in managing blood pressure. []
Relevance: This analog, like 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, is based on the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The key difference lies in the presence of an 8-(pyridin-2-yl-methylamino) substituent and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural similarity suggests the possibility of shared pharmacological characteristics. []
Compound Description: This group of compounds was investigated for their activity as A2B adenosine receptor antagonists. These compounds exhibited potent and selective antagonism towards the A2B receptor. []
Relevance: These compounds, alongside 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, belong to the xanthine class, characterized by a purine-2,6-dione core. While the 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines feature a benzimidazole moiety connected through a methoxy linker to the pyrazole ring, the target compound incorporates a simpler 3,5-dimethyl-1H-pyrazol-1-yl group directly attached to the xanthine core. Despite these variations, their shared xanthine backbone suggests the potential for overlapping pharmacological profiles. []
Compound Description: This specific derivative emerged as a highly potent and selective A2B adenosine receptor antagonist, demonstrating significant potential for therapeutic applications. []
Relevance: Belonging to the same xanthine class as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this compound shares the core purine-2,6-dione structure. The distinctions lie in the presence of a [3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl] substituent at the 8-position in the derivative, whereas the target compound features a 8-(3,5-dimethyl-1H-pyrazol-1-yl) group. Despite these structural variations, their common xanthine framework suggests the possibility of shared pharmacological activities. []
Compound Description: This compound displayed high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. []
Relevance: This compound, along with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, belongs to the xanthine family, sharing the characteristic purine-2,6-dione core structure. While this compound possesses a 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl) substituent, the target compound has an 8-(3,5-dimethyl-1H-pyrazol-1-yl) group and a methyl group at the 3-position. Despite these variations, their shared xanthine core suggests the possibility of overlapping pharmacological profiles. []
Compound Description: This compound served as a lead structure for the development of new A2B adenosine receptor antagonists. Modifications to its structure were explored to enhance its potency and selectivity. []
Relevance: Both this compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione share the core 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold. A significant difference lies in the substitution at the 8-position, where MRE2029F20* features a [5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide group, while the target compound has a simpler 8-(3,5-dimethyl-1H-pyrazol-1-yl) group. This structural similarity suggests a potential for shared pharmacological properties, particularly as A2B adenosine receptor antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.